molecular formula C14H13N3O2S2 B14340279 4-Amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide CAS No. 93431-64-2

4-Amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B14340279
CAS No.: 93431-64-2
M. Wt: 319.4 g/mol
InChI Key: SORZWLXKQPVBEA-UHFFFAOYSA-N
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Description

4-Amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of 4-Amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide typically involves the reaction of 2-amino-6-methylbenzothiazole with 4-aminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways within cells. The compound is known to inhibit the activity of certain enzymes, such as dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication, making the compound effective as an antimicrobial agent .

In cancer cells, the compound induces apoptosis by activating the intrinsic pathway of cell death. This involves the release of cytochrome c from the mitochondria, which then activates caspases, leading to the cleavage of cellular proteins and ultimately cell death .

Comparison with Similar Compounds

4-Amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzene-1-sulfonamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its combined antimicrobial and anticancer properties, making it a versatile compound for various scientific and industrial applications.

Properties

CAS No.

93431-64-2

Molecular Formula

C14H13N3O2S2

Molecular Weight

319.4 g/mol

IUPAC Name

4-amino-N-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C14H13N3O2S2/c1-9-2-7-12-13(8-9)20-14(16-12)17-21(18,19)11-5-3-10(15)4-6-11/h2-8H,15H2,1H3,(H,16,17)

InChI Key

SORZWLXKQPVBEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)N

Origin of Product

United States

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